molecular formula C18H27N3O2 B251470 N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide

Cat. No. B251470
M. Wt: 317.4 g/mol
InChI Key: PLUKOLIQAXZTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPB belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has also been studied for its potential neuroprotective effects in Alzheimer's disease. In animal models, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In depression research, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to enhance the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation.

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis. In Alzheimer's disease, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta. N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has also been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress response.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease models, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to improve cognitive function, reduce amyloid-beta accumulation, and protect against oxidative stress. In depression models, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to enhance the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide can be easily synthesized in the lab using standard chemical techniques, and its purity can be confirmed through various spectroscopic techniques. However, N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide also has some limitations for lab experiments, including its potential toxicity and limited availability. N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been shown to have cytotoxic effects in some cell types at high concentrations, and its availability may be limited due to its complex synthesis method.

Future Directions

For the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide include its potential therapeutic applications in other diseases, its mechanism of action in different cell types, and its optimization for clinical use.

Synthesis Methods

N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of butanoyl chloride with piperazine, followed by the reaction of the resulting compound with 4-aminobenzophenone. The final product is obtained through the reaction of the intermediate compound with butanoyl chloride. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide has been reported in several research articles, and the purity of the compound can be confirmed through various spectroscopic techniques.

properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide

InChI

InChI=1S/C18H27N3O2/c1-3-5-17(22)19-15-7-9-16(10-8-15)20-11-13-21(14-12-20)18(23)6-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,19,22)

InChI Key

PLUKOLIQAXZTAV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC

Origin of Product

United States

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